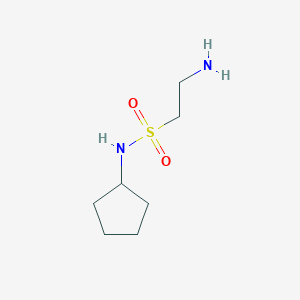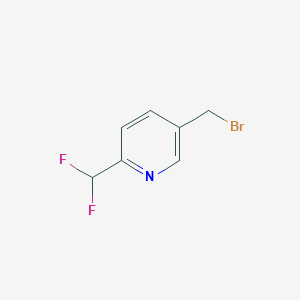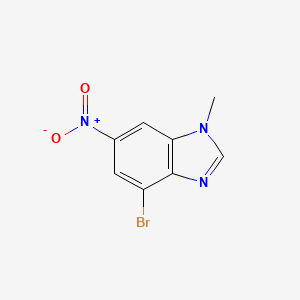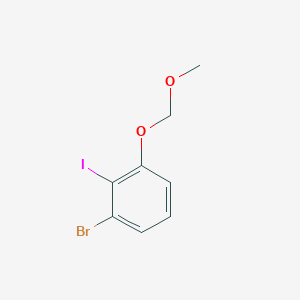
1-Bromo-2-iodo-3-(methoxymethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, featuring bromine, iodine, and methoxymethoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and iodination of a benzene derivative. The methoxymethoxy group is typically introduced via a methoxymethylation reaction. The general synthetic route involves:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a thiol can replace the bromine atom with a thiol group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives with various functional groups replacing the halogens.
- Quinones or dehalogenated products from oxidation or reduction reactions.
- Coupled products from cross-coupling reactions.
科学的研究の応用
1-Bromo-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound acts as a substrate in nucleophilic substitution, oxidation, reduction, and coupling reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The halogen atoms (bromine and iodine) act as leaving groups, allowing nucleophiles to attack the benzene ring.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.
Coupling Reactions: The halogen atoms participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
類似化合物との比較
1-Bromo-2-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-3-iodobenzene: Lacks both the methoxy and methoxymethoxy groups, resulting in different reactivity and applications.
1-Bromo-2-iodo-4-(methoxymethoxy)benzene: Similar structure but with the methoxymethoxy group in a different position, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene is unique due to the presence of both bromine and iodine atoms along with the methoxymethoxy group. This combination of substituents provides distinct reactivity patterns and makes the compound valuable in various synthetic applications.
特性
分子式 |
C8H8BrIO2 |
|---|---|
分子量 |
342.96 g/mol |
IUPAC名 |
1-bromo-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChIキー |
UGGRNMDFRRBDIV-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C(=CC=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
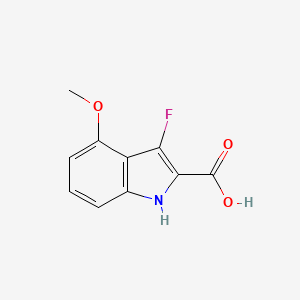
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
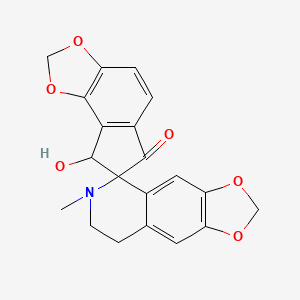
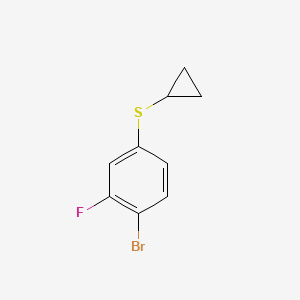
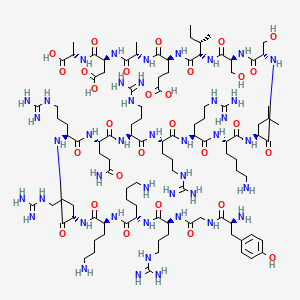
![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)



